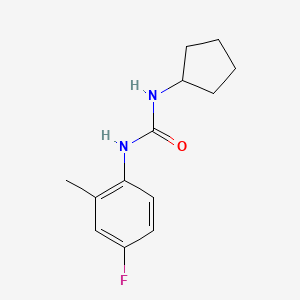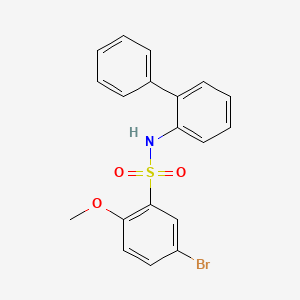
1-Cyclopentyl-3-(4-fluoro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(4-fluoro-2-methylphenyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CPI-455 and is a potent inhibitor of the enzyme EZH2. EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. Inhibition of EZH2 has been shown to have potential therapeutic benefits in various diseases, including cancer.
Mécanisme D'action
CPI-455 exerts its therapeutic effects by inhibiting the activity of EZH2. EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. Inhibition of EZH2 leads to a decrease in the activity of various oncogenes and an increase in the activity of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CPI-455 has been shown to have significant biochemical and physiological effects in various cell lines and animal models. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPI-455 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPI-455 in lab experiments is its potent inhibitory effect on EZH2. This allows for the precise regulation of gene expression and the study of the role of EZH2 in various diseases. However, one of the limitations of using CPI-455 is its potential off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of CPI-455 and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of EZH2. Another area of research is the identification of biomarkers that can predict the response to EZH2 inhibitors in cancer patients. Additionally, the role of EZH2 in other diseases, such as cardiovascular diseases and metabolic disorders, is an area of active research.
Méthodes De Synthèse
The synthesis of CPI-455 involves several steps, including the reaction of 4-fluoro-2-methylaniline with cyclopentanone to form the corresponding ketone. The ketone is then converted to the corresponding enol ether, which is subsequently reacted with urea to form CPI-455.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. CPI-455 has also been shown to have potential therapeutic benefits in other diseases, including inflammatory diseases and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZBWHITIHJMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)
![N-[(3,5-difluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7497498.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)
![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)
